molecular formula C24H40O6 B1195923 1,3,7,12-Tetrahydroxycholan-24-oic acid CAS No. 63266-89-7

1,3,7,12-Tetrahydroxycholan-24-oic acid

Cat. No. B1195923
CAS RN: 63266-89-7
M. Wt: 424.6 g/mol
InChI Key: UYVVLXVBEQAATF-KBXJPTNGSA-N
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Description

1,3,7,12-Tetrahydroxycholan-24-oic acid is a chemical compound with the molecular formula C24H40O6 . It has an average mass of 424.571 Da and a monoisotopic mass of 424.282501 Da .


Molecular Structure Analysis

The molecular structure of 1,3,7,12-Tetrahydroxycholan-24-oic acid is defined by its molecular formula, C24H40O6 . It has 7 of 12 defined stereocentres .


Physical And Chemical Properties Analysis

1,3,7,12-Tetrahydroxycholan-24-oic acid has a molecular formula of C24H40O6, an average mass of 424.571 Da, and a monoisotopic mass of 424.282501 Da . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

  • Synthesis of Tetrahydroxycholan Acids : Aggarwal et al. (1992) described the chemical synthesis of 3α,6β,7α,12β- and 3α,6β,7β,12β-tetrahydroxy-5β-cholan-24-oic acids, which are structurally related to 1,3,7,12-Tetrahydroxycholan-24-oic acid. They detailed methods to achieve these compounds with overall yields of 25% and 33% respectively (Aggarwal, Batta, Salen, & Shefer, 1992).

  • Biotransformation of Lithocholic Acid : Deo and Bandiera (2009) investigated the biotransformation of lithocholic acid, which is structurally similar to 1,3,7,12-Tetrahydroxycholan-24-oic acid, by human hepatic microsomes. They found that lithocholic acid undergoes oxidation to form several metabolites, including 3α,6α-dihydroxy-5β-cholan-24-oic acid, suggesting a potential detoxification pathway (Deo & Bandiera, 2009).

  • Peptide Conformations in Cyclopeptides : Albert and Feigel (1997) explored the use of steroidal pseudo-amino acids, including compounds similar to 1,3,7,12-Tetrahydroxycholan-24-oic acid, in cyclopeptides. They found that these compounds can adopt various peptide conformations, which could have implications for the design of peptide-based drugs (Albert & Feigel, 1997).

  • Role of Cytochrome P450 Enzymes : Another study by Deo and Bandiera (2008) identified the human hepatic cytochrome P450 enzymes involved in the biotransformation of cholic and chenodeoxycholic acids. Since these acids are related to 1,3,7,12-Tetrahydroxycholan-24-oic acid, this research provides insight into the metabolic pathways of similar compounds (Deo & Bandiera, 2008).

properties

IUPAC Name

(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O6/c1-12(4-7-21(29)30)15-5-6-16-22-17(11-20(28)24(15,16)3)23(2)13(9-18(22)26)8-14(25)10-19(23)27/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13?,14?,15-,16+,17+,18?,19?,20?,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVVLXVBEQAATF-KBXJPTNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(C(CC(C4)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,7,12-Tetrahydroxycholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3,7,12-Tetrahydroxycholan-24-oic acid

CAS RN

63266-89-7
Record name 1,3,7,12-Tetrahydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63266-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7,12-Tetrahydroxycholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063266897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,12-Tetrahydroxycholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Carraro, E Baraldi, G Giordano, P Pirillo… - The Journal of …, 2018 - Elsevier
Objectives To apply metabolomic analysis of amniotic fluid in a discovery cohort to see whether a specific biochemical-metabolic profile at birth is associated with the subsequent onset …
Number of citations: 9 www.sciencedirect.com
MS Schjødt, G Gürdeniz, B Chawes - Metabolites, 2020 - mdpi.com
Asthma, allergic rhinitis, food allergy, and atopic dermatitis are common childhood diseases with several different underlying mechanisms, ie, endotypes of disease. Metabolomics has …
Number of citations: 26 www.mdpi.com
MM Papamichael, C Katsardis, E Sarandi, S Georgaki… - Metabolites, 2021 - mdpi.com
Asthma in children remains a significant public health challenge affecting 5–20% of children in Europe and is associated with increased morbidity and societal healthcare costs. The …
Number of citations: 32 www.mdpi.com
HC Ribeiro - 2017 - repositorio.unicamp.br
O transtorno bipolar é uma doença psiquiátrica com predominância relativamente alta na população mundial adulta (cerca de 4%, independente de raça ou gênero) e é caracterizada …
Number of citations: 2 repositorio.unicamp.br

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